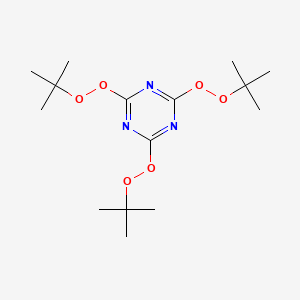![molecular formula C15H9Cl2FN2O2 B1621460 4-氯-2-[(2-氯-6-氟苯基)甲基]-6-甲基吡咯并[3,4-c]吡啶-1,3-二酮 CAS No. 261363-77-3](/img/structure/B1621460.png)
4-氯-2-[(2-氯-6-氟苯基)甲基]-6-甲基吡咯并[3,4-c]吡啶-1,3-二酮
描述
4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione is a useful research compound. Its molecular formula is C15H9Cl2FN2O2 and its molecular weight is 339.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Photoluminescent Properties and Electronic Applications
类似于4-氯-2-[(2-氯-6-氟苯基)甲基]-6-甲基吡咯并[3,4-c]吡啶-1,3-二酮衍生物的重要应用之一是在光致发光材料领域。Beyerlein和Tieke(2000年)开发了含有1,4-二氧-3,6-二苯基吡咯并[3,4-c]吡咯(DPP)和1,4-苯基单元的π-共轭聚合物和共聚物,展示了强烈的光致发光和更高的光化学稳定性。这些特性使得这些化合物适用于电子应用,因为它们具有良好的溶解性并可加工成薄膜(Beyerlein & Tieke, 2000)。
合成和衍生物
与4-氯-2-[(2-氯-6-氟苯基)甲基]-6-甲基吡咯并[3,4-c]吡啶-1,3-二酮相关的衍生物的合成和表征一直是研究的焦点。Mulholland,Foster和Haydock(1972年)探索了吡咯烷-2,4-二酮(四酰胺酸)及其衍生物的合成,展示了获得各种取代二酮的方法,这对进一步的化学研究和在材料科学中的潜在应用至关重要(Mulholland, Foster, & Haydock, 1972)。
原卟啉原体IX氧化酶抑制剂
Li等人(2005年)的研究突出了三氟甲基取代化合物的结构分析,包括类似于给定化合物的衍生物,展示了它们作为原卟啉原体IX氧化酶抑制剂的作用。这些抑制剂在除草剂的开发和在分子水平上理解它们的作用方式方面具有重要意义。该研究提供了关于二面角和原子之间距离的见解,有助于理解它们的抑制活性(Li et al., 2005)。
荧光有机硼配合物
Garre等人(2019年)合成了一系列新的高荧光性非对称有机硼配合物,其中包含与4-氯-2-[(2-氯-6-氟苯基)甲基]-6-甲基吡咯并[3,4-c]吡啶-1,3-二酮相关的基团。这些化合物表现出强烈的紫外-可见吸收和高量子产率,使它们适用于生物正交化学和作为细胞成像的荧光探针的潜在应用。该研究强调了这类化合物在开发具有增强光学性能的新材料中的重要性(Garre et al., 2019)。
属性
IUPAC Name |
4-chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN2O2/c1-7-5-8-12(13(17)19-7)15(22)20(14(8)21)6-9-10(16)3-2-4-11(9)18/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTQXUZYWVFTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)C(=O)N(C2=O)CC3=C(C=CC=C3Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381874 | |
| Record name | 4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261363-77-3 | |
| Record name | 4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261363-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1621380.png)








![Diethyl [dibromo(fluoro)methyl]phosphonate](/img/structure/B1621397.png)


![Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate](/img/structure/B1621400.png)